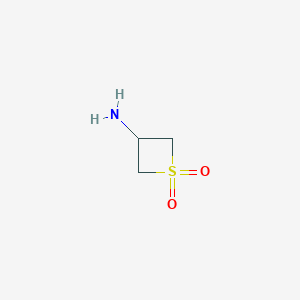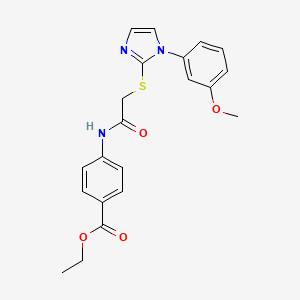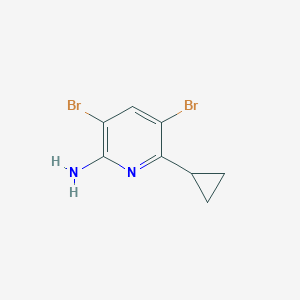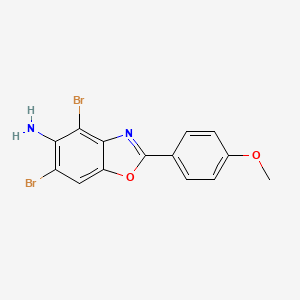
4,6-Dibromo-2-(4-methoxyphenyl)-1,3-benzoxazol-5-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,6-Dibromo-2-(4-methoxyphenyl)-1,3-benzoxazol-5-amine is a chemical compound that has gained significant interest in scientific research due to its unique properties. This compound is commonly referred to as DMBA, and it is synthesized through a multi-step process that involves the use of various reagents and solvents. DMBA has been extensively studied for its potential applications in various fields, including medicine, biology, and chemistry.
作用机制
The mechanism of action of DMBA is complex and not fully understood. However, it is believed that DMBA works by inhibiting various enzymes and proteins involved in cellular processes. DMBA has been shown to inhibit the activity of topoisomerase I and II, which are enzymes involved in DNA replication and repair. DMBA has also been shown to inhibit the activity of various kinases, which are proteins involved in cell signaling pathways.
Biochemical and Physiological Effects:
DMBA has been shown to have various biochemical and physiological effects. In vitro studies have shown that DMBA inhibits cell growth and induces apoptosis in cancer cells. DMBA has also been shown to induce oxidative stress and DNA damage in cells. In vivo studies have shown that DMBA has anti-tumor effects in animal models of cancer.
实验室实验的优点和局限性
DMBA has several advantages and limitations for lab experiments. One advantage is that it is a fluorescent probe and can be used to study protein-protein interactions. DMBA is also a building block for the synthesis of various organic compounds. However, DMBA has limitations in terms of its toxicity and potential side effects. Careful handling of DMBA is required to ensure the safety of researchers.
未来方向
There are several future directions for research involving DMBA. One direction is to further study its anti-cancer properties and potential as a treatment for various types of cancer. Another direction is to study its potential as a fluorescent probe for studying protein-protein interactions. Additionally, DMBA can be used as a building block for the synthesis of various organic compounds, and future research can explore its potential in this area. Overall, DMBA is a promising compound that has many potential applications in various fields of research.
合成方法
The synthesis of DMBA involves a multi-step process that requires the use of various reagents and solvents. The first step involves the reaction between 4-methoxyphenylacetic acid and thionyl chloride, which forms 4-methoxyphenylacetyl chloride. This intermediate is then reacted with 2-aminophenol to form 4-methoxyphenyl-2-oxazoline. The final step involves the bromination of 4-methoxyphenyl-2-oxazoline with bromine to form DMBA. The overall synthesis method is complex and requires careful handling of reagents and solvents.
科学研究应用
DMBA has been extensively studied for its potential applications in various fields, including medicine, biology, and chemistry. In medicine, DMBA has been shown to exhibit anti-cancer properties and has been studied as a potential treatment for various types of cancer. In biology, DMBA has been used as a fluorescent probe to study protein-protein interactions. In chemistry, DMBA has been used as a building block for the synthesis of various organic compounds.
属性
IUPAC Name |
4,6-dibromo-2-(4-methoxyphenyl)-1,3-benzoxazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Br2N2O2/c1-19-8-4-2-7(3-5-8)14-18-13-10(20-14)6-9(15)12(17)11(13)16/h2-6H,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKKBMXQJCGCPOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=C(C(=C(C=C3O2)Br)N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Br2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dibromo-2-(4-methoxyphenyl)-1,3-benzoxazol-5-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-methyl-2-[(5-nitroimidazo[2,1-b][1,3]thiazol-6-yl)sulfanyl]acetamide](/img/structure/B3011635.png)

![N-(3,4-dimethoxyphenyl)-2-[(1-oxo-3,4-dihydro-2H-isoquinolin-5-yl)oxy]acetamide](/img/structure/B3011637.png)

![2-methyl-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B3011639.png)
![3-chloro-N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]benzenesulfonamide](/img/structure/B3011642.png)
![4-(3,4-dichlorophenyl)-6-(2-hydroxyethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B3011643.png)

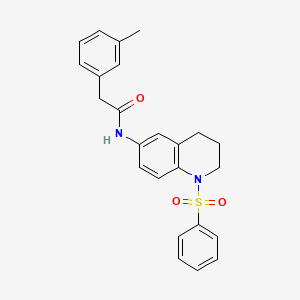

![2-[5-[4-[[2-Phenylethyl-[4-[4-(pyrrolidin-1-ylmethyl)phenoxy]butyl]amino]methyl]phenyl]tetrazol-2-yl]acetic acid](/img/structure/B3011650.png)
